molecular formula C19H15N5O2 B2932609 8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887216-81-1

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2932609
CAS No.: 887216-81-1
M. Wt: 345.362
InChI Key: JJLCQONEAJGPPX-UHFFFAOYSA-N
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Description

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This particular compound is characterized by its complex structure, which includes a purine core substituted with phenyl and o-tolyl groups, and an oxo group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, the core structure is built through nucleophilic substitution reactions.

    Introduction of the Phenyl and o-Tolyl Groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Oxidation to Form the Oxo Group: The oxo group at the 8-position can be introduced through selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Amidation: The carboxamide group is typically introduced through an amidation reaction, using reagents like carbonyldiimidazole (CDI) or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering the oxo group or other parts of the molecule.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings (phenyl and o-tolyl) can undergo electrophilic aromatic substitution reactions, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups (e.g., nitro, halogen, alkyl) on the aromatic rings.

Scientific Research Applications

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s

Properties

IUPAC Name

2-(2-methylphenyl)-8-oxo-9-phenyl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-11-7-5-6-10-13(11)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)12-8-3-2-4-9-12/h2-10H,1H3,(H2,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLCQONEAJGPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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